molecular formula C7H6N4O2S B3045532 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094219-65-4

2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B3045532
CAS No.: 1094219-65-4
M. Wt: 210.22
InChI Key: SANYHWBNPSXCQX-UHFFFAOYSA-N
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Description

2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both triazole and thiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with a variety of biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the construction of the triazole and thiazole rings followed by their conjugation. One common method involves the reaction of 4H-1,2,4-triazole-3-thiol with α-haloacetic acid under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, higher yields, and reduced waste. This method can be particularly useful for scaling up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole or thiazole rings to their respective dihydro forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon of the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, the compound may inhibit the activity of topoisomerase IV, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . Molecular docking studies have shown that the compound can form stable complexes with various biological targets, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of triazole and thiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Additionally, the presence of the acetic acid moiety enhances its solubility and bioavailability, making it a more versatile compound for various applications .

Properties

IUPAC Name

2-[2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-5(13)1-4-2-14-7(10-4)6-8-3-9-11-6/h2-3H,1H2,(H,12,13)(H,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANYHWBNPSXCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C2=NC=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244864
Record name 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094219-65-4
Record name 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094219-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-Triazol-5-yl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(4H-1,2,4-triazol-3-yl)-1,3-thiazol-4-yl]acetic acid

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